3-(5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
3-(5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound featuring multiple heterocyclic rings. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often include the use of phosphorus oxychloride (POCl3) as a dehydrating agent and a base such as potassium hydroxide (KOH) for neutralization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine varies depending on its application:
Antibacterial and Antifungal: It disrupts the cell membrane integrity and inhibits essential enzymes, leading to cell death.
Anticancer: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anticonvulsant: Modulates neurotransmitter release and receptor activity in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
1,3,4-Oxadiazole Derivatives: Known for their anticancer and anti-inflammatory activities.
Pyridine Derivatives: Widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
3-(5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its dual oxadiazole rings, which enhance its biological activity and provide a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C16H10ClN5O2 |
---|---|
Molecular Weight |
339.73 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H10ClN5O2/c17-12-5-1-3-10(7-12)16-21-20-14(23-16)8-13-19-15(22-24-13)11-4-2-6-18-9-11/h1-7,9H,8H2 |
InChI Key |
DDVBJFLXASPWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CC3=NC(=NO3)C4=CN=CC=C4 |
Origin of Product |
United States |
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